REACTION_CXSMILES
|
O=[C:2]([CH3:19])[CH2:3][N:4]1[CH2:9][CH2:8][C:7]2[C:10]3[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=3[O:12][C:13](=[O:14])[C:6]=2[CH2:5]1.[CH2:20]([NH2:22])[CH3:21].S([O-])([O-])(=O)=O.[Ca+2].C(O)(=O)C>O1CCCC1>[CH2:20]([NH:22][CH:2]([CH3:19])[CH2:3][N:4]1[CH2:9][CH2:8][C:7]2[C:10]3[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=3[O:12][C:13](=[O:14])[C:6]=2[CH2:5]1)[CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
O=C(CN1CC2=C(CC1)C1=C(OC2=O)C=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
is shaken at 40° C. in a pressure vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 18 hours the mixture is cooled
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at 25° C.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(CN1CC2=C(CC1)C1=C(OC2=O)C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |